4-Octaheptaenylbenzonitrile
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Overview
Description
4-Octaheptaenylbenzonitrile is a chemical compound with the molecular formula C15H7N It is a derivative of benzonitrile, characterized by the presence of an octaheptaenyl group attached to the benzene ring
Preparation Methods
The synthesis of 4-Octaheptaenylbenzonitrile can be achieved through several synthetic routes. Industrial production methods may involve the use of green chemistry principles, such as the use of ionic liquids as recycling agents to minimize waste and improve efficiency .
Chemical Reactions Analysis
4-Octaheptaenylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-Octaheptaenylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 4-Octaheptaenylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
4-Octaheptaenylbenzonitrile can be compared with other similar compounds, such as:
4-Thieno[3,2-b]thiophen-3-ylbenzonitrile: This compound has a similar benzonitrile core but with a thienothiophene group instead of the octaheptaenyl group.
4-Acetylbenzonitrile: Another derivative of benzonitrile, this compound has an acetyl group attached to the benzene ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and physical properties, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
918530-52-6 |
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Molecular Formula |
C15H7N |
Molecular Weight |
201.22 g/mol |
InChI |
InChI=1S/C15H7N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h8-12H,1H2 |
InChI Key |
STAQAHWXLHDYPF-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C=C=C=C=C=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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